3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone

Übersicht

Beschreibung

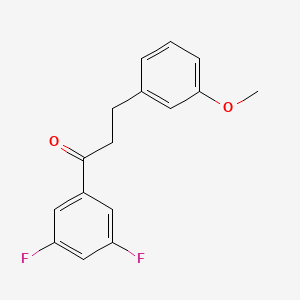

3’,5’-Difluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O2 and a molecular weight of 276.28 g/mol. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 3-methoxyphenylacetic acid under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane (CH2Cl2) at low temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3’,5’-Difluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

This compound is primarily studied for its potential therapeutic effects, particularly in cancer research. Its structure, which includes a fluorinated phenyl group, suggests possible interactions with biological targets involved in tumor growth and proliferation.

Antitumor Activity

Research indicates that 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone exhibits significant antitumor properties. A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent inhibition of cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Study on MCF-7 Cells

A detailed study on MCF-7 breast cancer cells provided insights into the compound's effectiveness:

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using the MTS assay.

- Results :

Mechanistic Insights

Further mechanistic studies revealed:

- The compound induces reactive oxygen species (ROS) generation, which is linked to oxidative stress and subsequent apoptosis.

- It downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptotic signaling pathways .

Comparative Analysis with Other Compounds

To illustrate the relative efficacy of this compound, a comparison with other known antitumor agents can be useful.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induces apoptosis via ROS generation |

| Doxorubicin | 0.5 | DNA intercalation and topoisomerase inhibition |

| Paclitaxel | 2 | Stabilizes microtubules |

Wirkmechanismus

The mechanism of action of 3’,5’-Difluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, while the methoxy group modulates its electronic properties. These interactions can lead to inhibition or activation of enzymes, receptors, or other biomolecules, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone: Similar structure but with fluorine atoms at different positions.

3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone: Similar structure but with the methoxy group at a different position.

3’,5’-Difluoro-3-(3-hydroxyphenyl)propiophenone: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

3’,5’-Difluoro-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in research and development.

Biologische Aktivität

3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . The structure features two fluorine atoms and a methoxy group attached to a phenyl ring, contributing to its unique chemical properties and biological effects.

Research indicates that compounds in the propiophenone class may exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many propiophenones inhibit specific enzymes, which can alter metabolic pathways.

- Interaction with Receptors : These compounds often interact with neurotransmitter receptors, influencing neuronal activity and potentially modulating mood and behavior.

- Antimicrobial Properties : Some derivatives have shown activity against various pathogens, suggesting potential applications in infectious disease treatment.

Pharmacological Effects

- Neuropharmacological Activity : Propiophenone derivatives have been investigated for their effects on neurotransmitter systems. For instance, studies have reported that certain analogues exhibit significant inhibitory effects on monoamine uptake, indicating potential antidepressant properties .

- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways .

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in vitro, which may be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuropharmacological | Inhibition of monoamine uptake | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers |

Detailed Findings

- A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, with IC50 values indicating potent activity . The compound's mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

- Another investigation focused on the compound's neuropharmacological profile, revealing that it could effectively block the reuptake of serotonin and norepinephrine in vitro, suggesting potential use as an antidepressant .

Eigenschaften

IUPAC Name |

1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWLEZAPDJXOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644253 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-34-3 | |

| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.